molecular formula C6H11NO2 B1279273 N-(2-Hydroxyethyl)methacrylamide CAS No. 5238-56-2

N-(2-Hydroxyethyl)methacrylamide

Cat. No. B1279273
Key on ui cas rn: 5238-56-2
M. Wt: 129.16 g/mol
InChI Key: BSCJIBOZTKGXQP-UHFFFAOYSA-N
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Patent
US05397682

Procedure details

2-methacrylamidoethyl alcohol was prepared in substantially the same manner as in Example 11 except that 6.9 g of methacrylic acid and 16.5 g of dicyclohexylcarbodiimide and 4.9 g of ethanolamine were used. Subsequently, a polymer powder was obtained in substantially the same manner as in Example 11 except that 52.0 g of 2-methacryloyloxyethyl alcohol was used. The obtained polymer powder is referred to as "1T-40". Separately, 2-methacrylamidoethyl alcohol was prepared in substantially the same manner as in Example 11 except that 27.6 g of methacrylic acid and 66.0 g of dicyclohexylcarbodiimide and 19.6 g of ethanolamine were used. Subsequently, a polymer powder was obtained in substantially the same manner as in Example 11 except that 20.8 g of 2-methacryloyloxyethyl alcohol was used. The polymer powder is referred to as "4T-40".
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].C1(N=C=NC2CCCCC2)CCCCC1.[CH2:22]([CH2:24][NH2:25])[OH:23]>>[C:1]([NH:25][CH2:24][CH2:22][OH:23])(=[O:6])[C:2]([CH3:4])=[CH2:3].[C:1]([O:6][CH2:24][CH2:22][OH:23])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
66 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
19.6 g
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)NCCO
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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